5-Amino-4-bromo-2-methoxyphenol
Description
Contextualization within Modern Organic Chemistry Scholarship
5-Amino-4-bromo-2-methoxyphenol is a member of the substituted aminophenol family of compounds. Its structure, featuring an amino group, a bromine atom, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a polyfunctionalized molecule. Such molecules are often valuable intermediates in organic synthesis, as the different functional groups can be selectively targeted to build more complex chemical architectures. The specific substitution pattern of this compound, with its vicinal amino and bromo substituents, suggests potential for unique reactivity and application in the synthesis of heterocyclic compounds.
While specific research dedicated exclusively to this compound is limited in publicly available literature, its structural motifs are present in a variety of compounds that have been investigated for applications ranging from medicinal chemistry to materials science. The study of such molecules contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies.
Academic Significance in Chemical Synthesis and Derivatization Studies
The academic significance of this compound lies primarily in its potential as a versatile building block for organic synthesis. The presence of multiple, distinct functional groups allows for a range of chemical transformations.
Potential Synthetic Routes:
Nitration: Introduction of a nitro group onto the aromatic ring.
Bromination: Addition of a bromine atom. The directing effects of the hydroxyl and methoxy groups would influence the position of bromination.
Reduction: Conversion of the nitro group to an amino group.
The order of these steps would be crucial to achieve the desired substitution pattern. For instance, the synthesis of the related compound 5-bromo-2-methoxyphenol (B1267044) has been achieved by protecting the phenolic hydroxyl group of o-methoxyphenol, followed by bromination and deprotection. sigmaaldrich.com A subsequent nitration and reduction could potentially yield the target compound.
Derivatization Potential:
The functional groups of this compound offer several avenues for derivatization:
Amino Group: The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization. It can also be used to form Schiff bases through condensation with aldehydes and ketones.
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
Aromatic Ring: The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of a wide range of substituents.
These potential derivatizations highlight the compound's utility in creating diverse molecular scaffolds for further investigation.
Overview of Current Research Trajectories and Future Prospects
Given the limited specific research on this compound, current research trajectories are not well-defined. However, based on the chemistry of its functional groups and research on analogous compounds, several future prospects can be envisioned:
Heterocyclic Synthesis: The vicinal amino and bromo groups could serve as a key structural motif for the synthesis of various heterocyclic systems, such as benzoxazoles or other fused ring systems, which are prevalent in pharmacologically active molecules.
Medicinal Chemistry: Substituted aminophenols are known to possess a range of biological activities. Future research could involve the synthesis of a library of derivatives of this compound to explore their potential as, for example, enzyme inhibitors or receptor modulators. The investigation of structurally related diarylsulphonamides for cytotoxic properties suggests a possible avenue for exploration.
Materials Science: The ability of the phenolic hydroxyl and amino groups to coordinate with metal ions suggests that this compound could be explored as a ligand for the synthesis of novel metal complexes with interesting electronic or catalytic properties.
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| CAS Number | 1823878-45-0 |
| Physical Form | Not specified |
| Solubility | Not specified |
Table 2: Properties of this compound hydrochloride bldpharm.com
| Property | Value |
| Molecular Formula | C₇H₉BrClNO₂ |
| Molecular Weight | 254.51 g/mol |
| CAS Number | 2361643-85-6 |
| Physical Form | Powder |
| Purity | 95% |
| Storage Temperature | Room Temperature |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-amino-4-bromo-2-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,9H2,1H3 |
InChI Key |
DEDIRVGKGJMROH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Amino 4 Bromo 2 Methoxyphenol and Its Analogues
Retrosynthetic Analysis Approaches for 5-Amino-4-bromo-2-methoxyphenol
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. nih.gov This process helps in devising a viable forward synthetic plan.
For this compound, the most logical disconnections involve the carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds, as these functional groups are typically installed via electrophilic substitution or related transformations.
A primary disconnection is the C-N bond of the amino group. An amino group on an aromatic ring is commonly introduced by the reduction of a nitro group. This transformation, known as a functional group interconversion (FGI), leads to the precursor 4-bromo-5-nitro-2-methoxyphenol .
The next disconnection targets the C-Br bond. Bromine is typically introduced onto an activated aromatic ring via electrophilic bromination. Disconnecting this bond reveals 5-nitro-2-methoxyphenol as a potential precursor. However, a more strategic approach considers the powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy (B1213986) groups. A more common and controllable synthesis would start with a readily available precursor like 2-methoxyphenol (guaiacol) .
Therefore, a plausible retrosynthetic pathway is:
Target: this compound
FGI: Disconnect the C-NH₂ bond, leading to the nitro-intermediate: 4-bromo-5-nitro-2-methoxyphenol .
C-N Disconnection (from Nitration): This leads back to the brominated phenol (B47542): 4-bromo-2-methoxyphenol . youtube.comyoutube.com
C-Br Disconnection (from Bromination): This final disconnection points to the common starting material: 2-methoxyphenol (guaiacol) .
This analysis identifies guaiacol (B22219) as the logical starting material and outlines a synthetic sequence of bromination, followed by nitration, and finally reduction.
The success of the synthesis relies heavily on controlling the position of the incoming electrophiles (bromine and the nitro group).
Bromination of 2-Methoxyphenol: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and ortho-, para-directing. The hydroxyl group is a more powerful activating group than the methoxy group. In the electrophilic bromination of guaiacol, substitution is directed to positions ortho and para to the hydroxyl group. The para position (C4) is sterically more accessible than the ortho position (C6), leading to the preferential formation of 4-bromo-2-methoxyphenol .
Nitration of 4-bromo-2-methoxyphenol: The next step, nitration, is directed by three substituents: the strongly activating -OH, the activating -OCH₃, and the deactivating but ortho-, para-directing -Br. The powerful directing effect of the hydroxyl group will dominate, favoring substitution at its available ortho position, which is C5. The methoxy group also directs ortho (to C3) and para (to C5). The bromine atom directs ortho (to C3 and C5). All three groups, therefore, direct the incoming nitro group to the C5 position, making the formation of 4-bromo-5-nitro-2-methoxyphenol a highly regioselective reaction.
Chemoselectivity: The final reduction of the nitro group to an amine is a highly chemoselective reaction. Reagents for this transformation are chosen to specifically reduce the nitro group without affecting the bromine atom or the aromatic ring itself. nih.gov
Classical Synthetic Routes to this compound
Based on the retrosynthetic plan, the forward synthesis can be executed using established chemical reactions.
The first step is the regioselective bromination of 2-methoxyphenol (guaiacol) to form 4-bromo-2-methoxyphenol.
A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the bromine source, often in a polar solvent like acetonitrile. sciencemadness.org Other brominating agents like bromine in a non-polar solvent could also be used, but NBS is often preferred for its milder nature and higher selectivity. The reaction proceeds as the highly activated phenol attacks the electrophilic bromine.
| Reactant | Reagent | Product | Typical Conditions |
| 2-Methoxyphenol | N-Bromosuccinimide (NBS) | 4-Bromo-2-methoxyphenol | Acetonitrile, Room Temperature |
| 2-Methoxyphenol | Bromine (Br₂) | 4-Bromo-2-methoxyphenol | Dichloromethane or Acetic Acid |
Table 1: Common reagents for the electrophilic bromination of 2-methoxyphenol.
Direct amination of the brominated phenol is challenging. A more reliable, two-step approach involves nitration followed by reduction.
Nitration: The intermediate, 4-bromo-2-methoxyphenol, is nitrated to introduce a nitro group at the C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. youtube.com Milder, more selective nitrating agents like tert-butyl nitrite (B80452) can also be employed to avoid over-nitration or side reactions. researchgate.netjocpr.com
Reduction: The final step is the reduction of the nitro group in 4-bromo-5-nitro-2-methoxyphenol to the target amino group. This is a standard transformation with several reliable methods. Catalytic hydrogenation using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum is highly efficient. youtube.comlibretexts.org Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is another classic and effective method. nih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or sodium dithionite (B78146) (Na₂S₂O₄) can also be used. taylorandfrancis.comchemijournal.comresearchgate.net
| Reactant | Reagent | Product | Reaction Type |
| 4-Bromo-2-methoxyphenol | HNO₃/H₂SO₄ | 4-Bromo-5-nitro-2-methoxyphenol | Nitration |
| 4-Bromo-5-nitro-2-methoxyphenol | H₂/Pd-C | This compound | Reduction |
| 4-Bromo-5-nitro-2-methoxyphenol | Sn/HCl | This compound | Reduction |
Table 2: Key steps in the nitration-reduction sequence for amination.
In this specific synthetic pathway starting from guaiacol, the methoxy group is already present in the starting material. However, the reactivity of the phenolic hydroxyl group can sometimes interfere with subsequent reactions. The -OH group is acidic and can react with bases or nucleophiles, and it is also a powerful activating group that can lead to unwanted side reactions during electrophilic substitution. oup.com
To mitigate this, the hydroxyl group can be temporarily masked with a protecting group. jocpr.com This strategy involves:
Protection: Converting the phenol into an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an ester. researchgate.netoup.comhighfine.com
Reaction: Performing the desired reaction (e.g., bromination or another transformation).
Deprotection: Removing the protecting group to regenerate the phenol.
For instance, the hydroxyl group of guaiacol could be protected as an acetate (B1210297) ester before bromination. After the bromination and nitration steps, the acetate group can be easily removed by hydrolysis under basic or acidic conditions to yield the final product. While not strictly necessary for this specific route due to the high regioselectivity, protecting group strategies are a crucial tool in the synthesis of more complex analogues where selectivity might be lower. nih.gov
Modern Synthetic Advancements and Green Chemistry Principles
The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and maximize resource efficiency. jocpr.com This paradigm shift has spurred the development of innovative technologies and methodologies that not only improve the synthesis process but also lessen its environmental impact. nih.govresearchgate.net Key among these are the adoption of catalytic reactions, continuous processing techniques, and a focus on metrics like atom economy to design more sustainable synthetic pathways. nih.govnumberanalytics.com
Catalytic Approaches in this compound Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity while minimizing waste. Catalytic processes are preferable to stoichiometric reagents because catalysts can be used in small amounts and can be recycled and reused. For the synthesis of substituted aminophenols, catalytic methods are employed for key transformations such as the introduction and modification of functional groups.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. In the context of this compound and its analogues, the bromine substituent is a versatile handle for such transformations. Palladium-catalyzed reactions, like the Suzuki coupling, are particularly noteworthy. For instance, a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated the regioselective substitution of an aryl bromide using various boronic acids in a Suzuki-coupling reaction, catalyzed by palladium(0). nih.gov This highlights a potential route to functionalize the C-Br bond in this compound to introduce diverse substituents.
Other metal-catalyzed reactions are also relevant. Copper-catalyzed reactions have been used for the synthesis of diaryl ethers from substituted phenols, and palladium-mediated borylation can introduce boron-containing functional groups, which are themselves versatile intermediates for further coupling reactions. nih.gov Transition-metal-catalyzed oxidative coupling reactions represent another class of powerful transformations for bond formation. acs.org
| Reaction Type | Catalyst | Bond Formed | Relevance to Synthesis |
| Suzuki Coupling | Palladium(0) | C-C | Functionalization of the C-Br bond |
| Buchwald-Hartwig Amination | Palladium | C-N | Formation of the amino group or further N-arylation |
| Ullmann Condensation | Copper | C-O, C-N | Ether synthesis or amination reactions |
| Heck Reaction | Palladium | C-C | Alkene attachment at the bromine position |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis, often avoiding the issues of metal toxicity and cost. These catalysts can be highly effective for a variety of functional group transformations.
In a relevant example, an eco-friendly catalyst derived from kinnow peel waste was developed for the ring-opening of epoxides with aromatic amines to produce β-amino alcohols. nih.gov This demonstrates a green catalytic approach for forming C-N bonds, a key step in the synthesis of many amine-containing compounds. nih.gov While not directly applied to this compound, this methodology showcases the potential of using sustainable, bio-based organocatalysts for functional group transformations relevant to its synthesis or derivatization.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. mdpi.com
This technology is particularly well-suited for industrial production. The synthesis of related compounds, such as 2-Amino-3-bromo-4-methoxyphenol, often employs continuous flow reactors to ensure consistent quality and yield on a large scale. Flow chemistry enables the seamless integration of multiple reaction steps, minimizing the need to isolate and purify intermediates, which aligns with green chemistry principles. mdpi.com For example, a flow process was successfully used for a photobromination reaction, where no overbromination and a lower level of impurities were observed compared to the equivalent batch procedure. mdpi.com This suggests that the bromination step in the synthesis of this compound could be significantly optimized using a continuous flow setup.
Sustainable Synthesis Practices and Atom Economy Considerations
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate significant byproducts, like substitutions and eliminations. nih.govrsc.org
The development of synthetic strategies with a high degree of atom economy is a key goal for sustainable chemistry. numberanalytics.com An exemplary case is the development of a 100% atom-economical iodosulfenylation of alkynes, which proceeds without the need for any external reagents and generates the product with exceptional efficiency. rsc.org The green metrics for this reaction highlight its sustainability. rsc.org
| Green Metric | Value | Significance |
| Atom Economy | 100% | All atoms from reactants are in the product. |
| Atom-Efficiency | 96% | High incorporation of atoms into the product. |
| Carbon-Efficiency | 95.9% | Most of the carbon from reactants is utilized. |
| E-Factor | 0.19 | Very low amount of waste generated per kg of product. |
| Data adapted from a study on a 100% atom-economic iodosulfenylation reaction. rsc.org |
Applying these principles to the synthesis of this compound would involve selecting reaction types that maximize atom economy, using catalytic methods, and minimizing the use of protecting groups and auxiliary substances to reduce waste. researchgate.net
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled compounds is crucial for various scientific investigations, including mechanistic studies of chemical reactions and metabolic pathway analysis. For a molecule like this compound, isotopic labels can be incorporated at several positions to trace the fate of atoms or functional groups.
Deuterium (²H) Labeling: Deuterium can be introduced into the aromatic ring through electrophilic substitution using deuterated acids or by using a deuterated reducing agent (e.g., sodium borodeuteride) if a reduction step is part of the synthesis.
Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling: The methoxy group is a prime target for carbon labeling. This can be achieved by using a labeled methylating agent, such as ¹³CH₃I or ¹⁴CH₃I, in the etherification step of a precursor phenol.
Nitrogen-15 (¹⁵N) Labeling: The amino group can be labeled using a ¹⁵N-containing nitrating agent (e.g., H¹⁵NO₃) followed by reduction, or through a nucleophilic aromatic substitution reaction with a labeled amine source.
Bromine Isotope Labeling: While less common, syntheses could employ specific bromine isotopes (⁷⁹Br or ⁸¹Br) if the study requires tracking the bromine atom specifically, for example, in mass spectrometry-based mechanistic probes.
The choice of isotope and its position within the molecule would be dictated by the specific research question being addressed, such as elucidating a reaction mechanism or tracking the molecule's journey in a biological system.
Reactivity and Reaction Mechanisms of 5 Amino 4 Bromo 2 Methoxyphenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-Amino-4-bromo-2-methoxyphenol
The substitution pattern of the aromatic ring in this compound, featuring three electron-donating groups (amino, hydroxyl, methoxy) and a halogen, makes it highly activated towards electrophilic aromatic substitution. The powerful activating and directing effects of the amino and hydroxyl groups would likely direct incoming electrophiles to the C6 position, which is ortho to the amino group and para to the methoxy (B1213986) group. However, steric hindrance from the adjacent bulky bromine atom could influence the regioselectivity of such reactions.
Conversely, nucleophilic aromatic substitution is generally challenging on electron-rich benzene (B151609) rings unless a strong electron-withdrawing group is present or harsh reaction conditions are employed. Given the electron-donating nature of the substituents on this compound, nucleophilic substitution of the bromine atom would be energetically unfavorable under standard conditions.
While the general principles of aromatic substitution are well-understood, specific studies detailing the electrophilic and nucleophilic aromatic substitution reactions of this compound are not extensively documented in a review of scientific literature. Research on similarly substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides has shown that bromination can occur, indicating the ring's susceptibility to electrophilic attack. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom on this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions follows the general trend for aryl halides: I > Br > Cl.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid or ester reagents. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, alkenyl, or alkyl group from the corresponding boronic acid or ester. The presence of the free amino and hydroxyl groups can sometimes interfere with the catalytic cycle, necessitating their protection or the use of specific catalyst systems tolerant to these functionalities. nih.gov
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Bromide | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Palladium Source |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes & Activates Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid |
| Solvent | Toluene/Water, Dioxane, DMF | Reaction Medium |
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used to form carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of significant importance in pharmaceutical and materials chemistry for the synthesis of anilines and their derivatives. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
In the context of this compound, the bromine atom could be coupled with a primary or secondary amine to generate a more complex diamine derivative. The existing amino group on the ring would require careful selection of reaction conditions to avoid competitive side reactions.
Detailed studies or specific examples of Buchwald-Hartwig amination performed on this compound are not prominent in the scientific literature. However, the successful amination of other base-sensitive heteroaryl halides highlights the potential for such transformations with carefully chosen catalyst systems.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes under mild conditions. organic-chemistry.orgwikipedia.org The mechanism involves a palladium cycle and a copper cycle, which work in concert to couple the two fragments. libretexts.org
For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C4 position. This would provide a versatile intermediate that could undergo further transformations, such as click chemistry or cyclization reactions. The reactivity of aryl bromides in Sonogashira couplings is generally good, though less reactive than corresponding aryl iodides. wikipedia.org
While Sonogashira couplings have been reported for various bromo-substituted aromatic compounds, including bromoindoles and bromothiazoles, specific research focused on the application of this reaction to this compound is not found in the reviewed literature. researchgate.netresearchgate.net
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Bromide | This compound | Substrate |
| Terminal Alkyne | Phenylacetylene | Coupling Partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Palladium Source |
| Cu Co-catalyst | CuI | Activates Alkyne |
| Base | Et₃N, Piperidine, DIPA | Scavenges HBr, Deprotonates Alkyne |
| Solvent | THF, DMF, Toluene | Reaction Medium |
Reactions of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups on this compound are nucleophilic and can participate in a range of reactions typical for anilines and phenols.
Acylation: The amino and hydroxyl groups are readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction is often used as a protecting strategy for these functional groups during other transformations. Selective acylation might be possible by controlling the reaction conditions, as the amino group is generally more nucleophilic than the hydroxyl group.
Alkylation: Alkylation of the amino and hydroxyl groups can be achieved using alkyl halides. Similar to acylation, the relative nucleophilicity of the nitrogen and oxygen atoms will influence the outcome. N-alkylation and O-alkylation can lead to secondary or tertiary amines and ethers, respectively. Studies on related N-(aryl)benzenesulphonamides have demonstrated successful N-alkylation with reagents like methyl iodide and bromoethane. nih.gov
Condensation: The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This is a reversible reaction that is a cornerstone in the synthesis of many heterocyclic compounds. For instance, the condensation of 4,5-dibromo-1,2-phenylenediamine with 2-hydroxy-3-methoxybenzaldehyde (B140153) has been reported to form the corresponding imine, illustrating a similar reactive potential. nih.govresearchgate.net
While these are fundamental reactions for amino and phenolic compounds, specific, detailed research findings and data tables for the acylation, alkylation, and condensation reactions of this compound are not widely reported.
Oxidation and Reduction Chemistry
Detailed studies focusing specifically on the oxidation and reduction chemistry of this compound are not present in the surveyed literature. Generally, aminophenols can undergo oxidation to form quinone-imines. The presence of the methoxy and bromo substituents would be expected to influence the redox potential and the stability of the resulting products. Similarly, the nitro precursor of this compound would undergo reduction to form the amine, a common synthetic step. However, specific reagents, conditions, and yields for the oxidation or further reduction of this compound have not been documented in dedicated studies. For the related isomer, 2-Amino-3-bromo-4-methoxyphenol, it is noted that the phenol (B47542) group can be oxidized to quinones and the amino group can be a product of nitro group reduction, but this is a general statement on reactivity without specific experimental data for the title compound.
Intramolecular Cyclization and Rearrangement Studies
There is no available research detailing intramolecular cyclization or rearrangement reactions involving this compound. Molecules with proximate amino and hydroxyl groups can be precursors for the synthesis of heterocyclic compounds, such as benzoxazoles, through cyclization reactions, often under thermal or catalytic conditions. The specific substitution pattern of this compound could theoretically lead to the formation of novel heterocyclic structures. However, no published studies have explored these potential transformations. A search for intramolecular cyclization led to studies on different molecular systems, such as the synthesis of benz[f]indole-4,9-dione derivatives, which does not involve the aminophenol structure . koreascience.kr
Detailed Mechanistic Investigations of this compound Transformations
A thorough search for detailed mechanistic investigations, including kinetic and thermodynamic studies, the identification of reaction intermediates, and the analysis of substituent effects for transformations involving this compound, yielded no specific results. Such studies are fundamental to understanding and optimizing chemical reactions but appear not to have been conducted or published for this particular compound.
Kinetic and Thermodynamic Studies
No kinetic or thermodynamic data for reactions involving this compound are available in the public literature.
Identification and Characterization of Reaction Intermediates
There are no published studies that identify or characterize any reaction intermediates formed during transformations of this compound.
Role of Substituent Effects on Reactivity and Selectivity
While the interplay of the amino, bromo, and methoxy substituents is expected to significantly govern the compound's reactivity and the regioselectivity of its reactions, no specific studies analyzing these effects for this compound have been documented. The electron-donating nature of the methoxy and amino groups, contrasted with the electron-withdrawing and steric effects of the bromine atom, presents a complex system for which predictive analysis would require empirical data that is currently unavailable.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 4 Bromo 2 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular structure, including connectivity and spatial relationships, can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. Although specific experimental data for 5-Amino-4-bromo-2-methoxyphenol is scarce, a predicted spectrum can be inferred based on the known effects of its functional groups on a benzene (B151609) ring. jove.comjove.com
The structure features a 1,2,4,5-tetrasubstituted benzene ring. The remaining two aromatic protons are located at C3 and C6. Due to their different neighboring substituents, they are chemically non-equivalent and would appear as two distinct singlets in the ¹H NMR spectrum, as they lack adjacent protons for spin-spin coupling. youtube.com The electron-donating amino group and methoxy (B1213986) group will cause these proton signals to appear relatively upfield in the aromatic region. jove.comwisc.edu The protons of the amine (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration.
In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, as they are all chemically unique. The carbons bearing the oxygen and nitrogen substituents (C1, C2, C5) would be significantly influenced by these heteroatoms. jove.com The carbon attached to the bromine (C4) would also show a characteristic shift. The methoxy group would contribute a signal in the typical upfield region for O-methyl carbons.
Below are the predicted chemical shifts (δ) in parts per million (ppm). These are estimates based on standard substituent effects and data from similar compounds like 4-Bromo-2-methoxyphenol and 4-Amino-2-methoxyphenol. beilstein-journals.orgsigmaaldrich.comnih.gov
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (on C3) | ~6.8 - 7.1 | Singlet (s) |
| Ar-H (on C6) | ~6.5 - 6.8 | Singlet (s) |
| -OCH₃ | ~3.8 | Singlet (s) |
| -NH₂ | Broad, variable | Broad Singlet (br s) |
| -OH | Broad, variable | Broad Singlet (br s) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-OH) | ~145-150 |
| C2 (-OCH₃) | ~150-155 |
| C3 | ~115-120 |
| C4 (-Br) | ~100-105 |
| C5 (-NH₂) | ~135-140 |
| C6 | ~110-115 |
| -OCH₃ | ~55-60 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. youtube.com
These correlations would piece together the molecular framework and confirm the 1,2,4,5-substitution pattern.Advanced Solid-State NMR for Crystalline Forms
While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline state. jeol.com This is particularly relevant for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. nih.govirispublishers.com For this compound, which is sold as a crystalline powder (often as a hydrochloride salt), ssNMR could be used to: sigmaaldrich.com
Mass Spectrometry (MS) Analysis
Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight and the fragmentation patterns, which offer clues about the molecule's substructures. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a compound. researchgate.net The molecular formula for this compound is C₇H₈BrNO₂.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edusisweb.comsisweb.com A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. msu.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₇H₈⁷⁹BrNO₂]⁺ | 216.9760 |
| [C₇H₈⁸¹BrNO₂]⁺ | 218.9740 |
Fragmentation Pathway Elucidation and Structural Confirmation
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps confirm the structure. The fragmentation of this compound would be influenced by all its functional groups.
Common fragmentation pathways for aromatic ethers often involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation. blogspot.comwhitman.edu This would result in a fragment ion at m/z 202/204. Subsequent loss of a carbon monoxide (CO) molecule is also a common pathway for phenols and aryl ethers. whitman.edu
Aromatic amines can undergo fragmentation in several ways. The presence of a nitrogen atom means the molecular ion will have an odd mass, consistent with the "nitrogen rule". jove.comwhitman.edujove.com Cleavage of the C-N bond or fragmentation of the ring itself can occur.
A plausible fragmentation pathway could start with the loss of a methyl radical from the molecular ion [M]⁺ to form fragment a . This fragment could then lose a molecule of carbon monoxide to form fragment b . Another possible pathway involves the cleavage of the C-Br bond, although this is often less favorable than other pathways in such multifunctional compounds.
Compound Names Table
Infrared (IR) and Raman Spectroscopy Studies
Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and insights into the molecular structure and bonding.
Vibrational Mode Assignments and Functional Group Identification
A detailed IR and Raman analysis of this compound would involve the assignment of observed vibrational bands to specific motions of the atoms (stretching, bending, etc.). For this molecule, key vibrational modes would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, the bands corresponding to the amino group (NH₂) would provide information about its environment.
O-H stretching: The phenolic hydroxyl group (-OH) would exhibit a broad absorption band, likely in the 3200-3600 cm⁻¹ region, with its position and shape being indicative of hydrogen bonding.
C-H stretching: Aromatic and methoxy C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
C-O stretching: Vibrations for the methoxy and phenolic C-O bonds would be found in the 1000-1300 cm⁻¹ region.
C-N stretching: This vibration would likely be observed in the 1250-1350 cm⁻¹ range.
C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
While no specific data for this compound is available, studies on related compounds such as N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide show characteristic IR bands for functional groups present in similar environments nih.gov.
Analysis of Hydrogen Bonding Interactions
The presence of amino (-NH₂) and hydroxyl (-OH) groups, both hydrogen bond donors, and the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen of the amino group, as hydrogen bond acceptors, suggests that this compound would exhibit significant intra- and intermolecular hydrogen bonding.
The analysis of the O-H and N-H stretching bands in the IR spectrum would be crucial. A shift to lower frequencies and broadening of these bands compared to the free, non-hydrogen-bonded state would confirm the presence of hydrogen bonding. Studies on related Schiff base compounds, such as (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol, have utilized IR spectroscopy to confirm the presence of both intramolecular O-H···N and intermolecular N-H···O hydrogen bonds, which play a key role in their crystal packing researchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light would promote electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The spectrum would be expected to show absorptions corresponding to π → π* transitions of the substituted benzene ring. The presence of the amino, hydroxyl, methoxy, and bromo substituents would influence the position and intensity of these absorption bands.
Research on similar structures, like Schiff bases derived from substituted phenols, has utilized UV-Vis spectroscopy to characterize their electronic properties researchgate.net. For this compound, one would expect to observe characteristic absorption maxima, and the analysis of these, often aided by computational studies, would elucidate the electronic structure of the molecule.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Analysis of Crystal Packing and Intermolecular Interactions
A crystallographic study would also illuminate the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, one would expect to find a rich network of hydrogen bonds involving the amino and hydroxyl groups.
In the crystal structure of (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol, both intramolecular (O-H···N, N-H···N) and intermolecular (N-H···O) hydrogen bonds are present, leading to the formation of inversion dimers researchgate.netresearchgate.net. It is plausible that this compound would also form extensive hydrogen-bonded networks, potentially leading to supramolecular architectures such as chains, sheets, or three-dimensional frameworks. Other intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, could also play a role in the crystal packing.
Other Advanced Spectroscopic and Diffraction Techniques (e.g., Neutron Diffraction, Electron Diffraction)
A comprehensive search of the current scientific literature reveals a notable absence of specific studies employing neutron or electron diffraction for the direct structural analysis of this compound. This indicates a significant research gap in the full characterization of this particular compound.
However, the principles of these techniques and their application to analogous structures, such as phenol and its derivatives, can provide a theoretical framework for how they could be applied to this compound, and the kind of valuable data such studies would yield.
Neutron Diffraction: A Tool for Pinpointing Hydrogen Atoms
Neutron diffraction is a powerful technique for determining the positions of atomic nuclei within a crystal. Unlike X-ray diffraction, where scattering is dependent on the electron density and thus heavier atoms dominate the signal, neutrons are scattered by the atomic nucleus itself. This property makes neutron diffraction exceptionally sensitive to the location of lighter elements, most notably hydrogen.
In the context of this compound, a neutron diffraction study would be invaluable for:
Precisely locating the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. This is critical for understanding the intricate network of hydrogen bonding that governs the crystal packing and intermolecular interactions.
Determining the orientation of the methoxy group's methyl hydrogens. This information can shed light on steric hindrance and subtle intramolecular forces.
Resolving ambiguities that may arise from X-ray diffraction data, where the positions of hydrogen atoms are often inferred or modeled with less certainty.
For instance, neutron diffraction studies on phenol hemihydrate have successfully elucidated the complex hydrogen-bonding network, a feat that would be challenging with X-ray diffraction alone. iucr.org Similarly, a study on a phenol-nitroxide radical adduct utilized neutron diffraction to provide a structural model for hydrogen atom abstraction, highlighting the technique's power in understanding chemical reactivity. nih.gov
Hypothetical Neutron Diffraction Data for this compound
While no experimental data exists, a hypothetical table of expected neutron scattering lengths for the constituent atoms of this compound illustrates the potential of this technique.
| Atom | Coherent Scattering Length (fm) |
| Hydrogen (¹H) | -3.74 |
| Carbon (C) | 6.65 |
| Nitrogen (N) | 9.36 |
| Oxygen (O) | 5.80 |
| Bromine (Br) | 6.77 |
This table is for illustrative purposes to show the relative scattering power of the atoms to neutrons and is not derived from an actual experiment on the title compound. The significant, and negative, scattering length of hydrogen underscores its strong visibility in a neutron diffraction experiment.
Electron Diffraction: Probing Thin Films and Surfaces
Electron diffraction is another valuable structural tool that utilizes the wave-like nature of electrons. Due to the strong interaction of electrons with matter, this technique is particularly well-suited for studying very small crystals (nanocrystals), thin films, and the surfaces of materials.
Should this compound be prepared as a thin film or in a nanocrystalline form, electron diffraction would be the method of choice for structural analysis. It could provide crucial information on:
Unit cell parameters from selected area electron diffraction (SAED) patterns.
Lattice symmetry and crystal orientation.
The structure of surface layers , which may differ from the bulk crystal structure.
While direct electron diffraction studies on this compound are not available, the technique is widely applied to a vast range of organic and inorganic materials, demonstrating its versatility.
The application of neutron and electron diffraction to this compound remains a prospective endeavor. Based on the fundamental principles of these techniques and their successful application to similar aromatic compounds, it is clear that such studies would yield critical data. Neutron diffraction would offer unparalleled precision in locating hydrogen atoms and defining hydrogen bonding networks, while electron diffraction would be essential for characterizing nanoscale or thin-film preparations of the compound. The absence of such data highlights an opportunity for future research to provide a more complete and detailed structural understanding of this molecule.
Computational Chemistry and Theoretical Studies of 5 Amino 4 Bromo 2 Methoxyphenol
Quantum Chemical Calculations of Electronic Structure and Energetics
Theoretical investigations into the electronic structure and energetics of a molecule provide fundamental insights into its stability, reactivity, and properties. Such studies for 5-Amino-4-bromo-2-methoxyphenol would be instrumental in understanding its behavior at a molecular level.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also determines the molecule's minimum energy state. For the related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set were employed to compare the enol-imine and keto-amine tautomeric forms. dergipark.org.tr These calculations, which could be hypothetically applied to this compound, would reveal crucial information about bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | --- | --- | --- |
| C-Br | --- | --- | --- |
| C-O (methoxy) | --- | --- | --- |
| C-O (hydroxyl) | --- | --- | --- |
| C-C (aromatic) | --- | --- | --- |
| N-H | --- | --- | --- |
| O-H | --- | --- | --- |
| C-N-H | --- | --- | --- |
| C-C-Br | --- | --- | --- |
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. A high-level analysis of this compound would offer a detailed picture of its electron distribution and orbital energies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, identifying the most stable spatial arrangements of its functional groups. Furthermore, these simulations could elucidate how the molecule interacts with itself and with solvent molecules, providing insights into its solubility and aggregation behavior. Currently, there is no published research detailing MD simulations performed on this specific compound.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. For the related imine compound, the HOMO and LUMO energies were calculated to be -5.698 eV and -1.723 eV for the enol form, and -5.327 eV and -1.669 eV for the keto form, respectively. researchgate.net A similar analysis for this compound would identify the most likely sites for electrophilic and nucleophilic attack.
Hypothetical FMO Data for this compound (Data Not Available)
| Orbital | Energy (eV) |
|---|---|
| HOMO | --- |
| LUMO | --- |
Transition State Computations for Reaction Mechanism Elucidation
Transition state theory is used to understand the energy barriers and the specific atomic arrangements that occur during a chemical reaction. By computing the transition state structures for potential reactions involving this compound, chemists could elucidate detailed reaction mechanisms. This information is critical for designing synthetic routes and for understanding the compound's potential metabolic pathways. As of now, such computational studies for this molecule have not been reported.
Conformation Analysis and Potential Energy Surfaces of this compound
The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amino group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.govnih.gov For a compound like this compound, QSAR models would focus on how its structural features impact its theoretical interactions and reactivity.
The key structural features and molecular descriptors that would be considered in a QSAR study of this compound and its analogues include:
Hydrophobicity (logP): The octanol-water partition coefficient is a crucial descriptor for predicting how a molecule might interact with biological membranes. The presence of the bromo- and methoxy- groups would influence the lipophilicity of the molecule.
Electronic Properties:
Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of the substituents. The amino group is a strong electron-donating group, the methoxy group is also electron-donating, while the bromine atom is electron-withdrawing via induction but can be weakly donating via resonance.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. mdpi.com
Steric Parameters: Molar refractivity or Taft steric parameters can be used to quantify the size and shape of the substituents, which can be important for receptor binding.
Topological Indices: These numerical descriptors are derived from the molecular graph and encode information about the size, shape, and degree of branching in a molecule.
QSAR models for substituted anilines and phenols have successfully used descriptors like logP and E_LUMO to predict their toxicity to various organisms. researchgate.net The following table presents a conceptual QSAR model based on published studies for phenols and anilines, illustrating the relationship between structure and activity.
Table 3: Conceptual QSAR Model for Toxicity of Substituted Phenols and Anilines
| Endpoint | Equation | Key Descriptors |
|---|---|---|
| Aquatic Toxicity (e.g., to Carp) | log(1/LC₅₀) = c₀ + c₁logP + c₂E_LUMO | Hydrophobicity (logP), Energy of LUMO (E_LUMO) |
Based on the findings of QSAR studies on anilines and phenols. researchgate.net
These models highlight that both the hydrophobicity and the electronic properties of the molecule are key determinants of its potential interactions and reactivity.
Research Applications and Derivatization of the 5 Amino 4 Bromo 2 Methoxyphenol Scaffold
5-Amino-4-bromo-2-methoxyphenol as a Synthetic Precursor in Organic Synthesis
The strategic placement of reactive functional groups on the this compound backbone renders it a highly valuable building block for the construction of more complex molecular frameworks.
Building Blocks for Complex Molecular Architectures
The presence of the amino, bromo, and hydroxyl groups allows for a variety of chemical transformations, making this compound an ideal starting material for the synthesis of intricate organic molecules. The amino group can readily undergo diazotization followed by a range of substitution reactions, including Sandmeyer and Suzuki couplings, to introduce diverse functionalities. The bromine atom is also amenable to cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, providing another avenue for structural elaboration.
While specific examples utilizing this compound are not extensively documented in publicly available literature, the synthetic utility of similarly substituted phenols is well-established. For instance, 4-substituted-2-methoxyphenols have been employed as building blocks in the synthesis of bioactive natural-like hydroxylated biphenyls. This suggests that this compound could serve as a key intermediate in the generation of novel biaryl compounds with potential biological activities.
Intermediate in Heterocyclic Compound Synthesis
The multifunctional nature of this compound makes it a promising candidate for the synthesis of a wide array of heterocyclic compounds. The vicinal arrangement of the amino and hydroxyl groups can be exploited in condensation reactions with various electrophiles to construct fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds could lead to the formation of benzoxazole (B165842) derivatives.
The "tert-amino effect" is a powerful strategy in heterocyclic synthesis that could potentially be applied to derivatives of this compound. This effect involves the intramolecular cyclization of ortho-substituted N,N-dialkylanilines. By first alkylating the amino group of the title compound, subsequent reactions could facilitate the formation of novel fused heterocyclic systems. The synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives through this effect highlights the potential for creating complex heterocyclic structures from appropriately substituted aromatic amines.
Development of Novel Derivatives for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The ability to systematically modify the structure of this compound allows for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), which are crucial in the fields of medicinal chemistry and materials science.
Rational Design of Derivatives with Tunable Reactivity
The reactivity of the this compound scaffold can be fine-tuned through rational chemical modifications. For instance, the nucleophilicity of the amino group and the acidity of the phenolic hydroxyl group can be modulated by introducing electron-donating or electron-withdrawing substituents at other positions on the aromatic ring. The bromine atom's reactivity in cross-coupling reactions can also be influenced by the electronic nature of its neighboring groups. This ability to control reactivity is fundamental in designing derivatives with specific synthetic outcomes.
Applications in Material Science Research
While the application of this compound in material science is not yet well-documented, its chemical structure suggests potential for use in the development of novel materials. Substituted phenols and anilines are known precursors to a variety of functional materials.
The presence of the chromophoric amino and hydroxyl groups, along with the potential for extending conjugation through reactions at the bromo position, suggests that derivatives of this compound could be investigated as components of organic dyes. Furthermore, the di-functional nature of the molecule (amino and hydroxyl groups) could allow for its use as a monomer in the synthesis of specialty polymers, such as polybenzoxazoles, which are known for their high thermal stability and mechanical strength. The antioxidant properties often associated with phenolic compounds could also be explored in the context of developing stabilizers for polymeric materials.
Synthesis of Functional Polymers and Monomers
There is currently no significant body of published research demonstrating the use of this compound as a monomer in the synthesis of functional polymers. The presence of an amino group and a phenolic hydroxyl group suggests its potential for polymerization through methods such as polycondensation to form polyamides, polyethers, or polyesters. However, specific studies detailing such polymerizations, including reaction conditions, polymer properties, and performance characteristics, are not available in the reviewed scientific literature.
Precursors for Optoelectronic or Electronic Materials
The potential of this compound as a precursor for materials with optoelectronic or electronic properties is an area that appears to be unexplored in dedicated studies. While substituted aromatic amines and phenols are classes of compounds often investigated for these applications, for instance, through the formation of Schiff bases or metal complexes with specific optical or conductive properties, no research has been found that specifically employs the this compound scaffold for these purposes.
Chemical Probes for Investigating Molecular Interactions in Research Models
The utility of this compound as a core structure for the development of chemical probes for biological research is not documented in the available literature.
No studies have been identified that describe the design and synthesis of labeled analogues of this compound. The introduction of reporter tags, such as radioactive isotopes (radiolabeling), biotin (B1667282) (for affinity assays), or fluorescent moieties, onto this scaffold has not been reported. Consequently, there is no information on its application in binding studies to investigate interactions with biological targets.
In the absence of its use as a chemical probe, there is no research available that utilizes this compound to elucidate molecular recognition mechanisms. Studies of this nature would typically involve investigating the binding of the compound or its derivatives to a target, such as a protein or nucleic acid, to understand the specific chemical interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the recognition event.
Role in Method Development for Analytical Chemistry
The application of this compound in the development of new analytical methods is another area where published research is lacking.
There are no specific examples in the scientific literature of this compound being used as a derivatizing agent or being derivatized itself to enhance detection in analytical techniques. The primary amino group and phenolic hydroxyl group are functionalities that could potentially be reacted to introduce chromophores or fluorophores, thereby improving sensitivity in UV-Vis or fluorescence spectroscopy, or to improve separation in chromatographic methods like HPLC. However, the development and validation of such methods using this specific compound have not been reported.
Development of Reference Standards and Calibrants
The production of high-purity, well-characterized reference standards and calibrants is a fundamental requirement for ensuring the accuracy, reliability, and comparability of analytical measurements. For the chemical scaffold of this compound, the development of such standards is crucial for its potential applications in various research and analytical domains. A reference standard is a substance prepared to be as pure as possible, whose properties are well-established, and which is used to calibrate analytical instruments or to validate analytical methods.
The process of developing a reference standard from the this compound scaffold involves several critical stages. This begins with the synthesis and purification of the parent compound, followed by comprehensive characterization and, if necessary, derivatization to enhance its suitability for specific analytical techniques. The final stage involves the certification of the material, which includes determining its purity with a stated uncertainty and ensuring metrological traceability. wikipedia.orgadvancedspectral.com
Synthesis and Purification
The initial step in creating a reference standard is the synthesis of this compound with the highest achievable purity. The synthetic route chosen should be one that minimizes the formation of isomers and other impurities that may be difficult to separate. Following synthesis, rigorous purification protocols are employed. These may include techniques such as recrystallization, sublimation, and preparative chromatography to isolate the target compound from starting materials, by-products, and residual solvents.
Characterization and Purity Assessment
Once purified, the material undergoes extensive characterization to confirm its identity and determine its purity. A suite of analytical techniques is typically employed to provide orthogonal data, ensuring a comprehensive assessment. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound and to detect and quantify any organic impurities.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, further confirming the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify volatile and non-volatile impurities, respectively.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with various detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD) are used to assess the purity of the compound. The area percentage of the main peak is often used as an initial indicator of purity.
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements, which is then compared to the theoretical values for the molecular formula of this compound.
Water Content: Karl Fischer titration is the standard method for determining the water content in the material.
Residual Solvents: Headspace GC is commonly used to identify and quantify any residual solvents from the synthesis and purification processes.
Inorganic Impurities: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the content of inorganic impurities.
The purity of the reference standard is then assigned based on a mass balance approach, where the total of all impurities (organic, water, residual solvents, inorganic) is subtracted from 100%. researchgate.net
Derivatization for Enhanced Analyzability
For certain analytical applications, particularly in gas chromatography, derivatization of the this compound molecule may be necessary. The polar phenolic and amino groups can lead to poor peak shape and thermal instability during GC analysis. Derivatization aims to replace the active hydrogens in these functional groups with less polar, more stable moieties, thereby increasing volatility and improving chromatographic performance. nih.gov
Common derivatization strategies for phenols and anilines that could be applied to the this compound scaffold include:
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) ethers and amines.
Acylation: Treatment with acylating reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form ester and amide derivatives.
Alkylation: Methylation, for instance, using diazomethane (B1218177) or other methylating agents, can convert the phenolic hydroxyl to a methoxy (B1213986) group. epa.gov
Fluorinated Derivatization: For enhanced sensitivity in electron capture detection (ECD), derivatizing agents like pentafluorobenzyl bromide (PFBBr) or perfluorooctanoyl chloride can be used. epa.govnih.gov
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility, thermal stability, and detector response. Any derivatization reaction would require careful optimization and validation to ensure complete and reproducible conversion to the desired derivative. oup.com The resulting derivative would then itself need to be thoroughly characterized.
Certification and Metrological Traceability
The final step in the development of a reference standard is its certification. A Certified Reference Material (CRM) is accompanied by a certificate that states the property value (e.g., purity), its associated measurement uncertainty, and a statement of metrological traceability. wikipedia.org Metrological traceability means that the value is linked to a national or international standard through an unbroken chain of comparisons. psu.edueurachem.orgdemarcheiso17025.com
For a newly synthesized compound like this compound, establishing traceability might involve:
Calibration of analytical instruments with primary standards (e.g., from a National Metrology Institute). researchgate.net
Use of validated analytical methods.
Participation in inter-laboratory comparisons to ensure the accuracy of the assigned purity value.
The certified reference material of this compound, or its derivatives, can then be used as a calibrant to accurately quantify the analyte in unknown samples, ensuring the reliability and comparability of analytical results across different laboratories and over time.
Advanced Methodologies and Technologies in 5 Amino 4 Bromo 2 Methoxyphenol Research
High-Throughput Experimentation (HTE) in Synthesis and Screening
High-Throughput Experimentation (HTE) has emerged as a transformative tool in chemical research, allowing for the rapid and parallel execution of a large number of experiments. nih.gov This methodology is particularly valuable in the synthesis and screening of novel compounds like 5-Amino-4-bromo-2-methoxyphenol. By employing automated and miniaturized systems, HTE facilitates the efficient exploration of vast experimental landscapes, which would be impractical using traditional laboratory techniques. researchgate.netyoutube.com
In the context of this compound, HTE can be instrumental in optimizing its synthesis. For instance, a Design of Experiments (DoE) approach can be integrated with HTE to systematically investigate the impact of various reaction parameters such as catalysts, solvents, temperature, and reactant concentrations on the yield and purity of the final product. bohrium.com This not only accelerates the identification of optimal reaction conditions but also provides a more comprehensive understanding of the reaction mechanism.
Beyond synthesis, HTE is a cornerstone of modern screening campaigns. jocpr.comyu.edu If this compound were to be evaluated for potential biological activity, HTE platforms could rapidly screen it against a multitude of biological targets. jocpr.com This parallel screening capability significantly shortens the timeline for identifying potential applications for the compound. youtube.com The use of multi-well plates and robotic liquid handlers ensures that these large-scale screens are conducted with high precision and reproducibility. yu.edu
Table 1: Hypothetical High-Throughput Experimentation (HTE) Design for the Optimization of a Suzuki-Miyaura Coupling to Synthesize a Derivative of this compound.
| Experiment ID | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| HTE-001 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 80 | 65 |
| HTE-002 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 78 |
| HTE-003 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 72 |
| HTE-004 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| ... | ... | ... | ... | ... | ... | ... |
| HTE-096 | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 60 | 55 |
This table is a hypothetical representation and does not reflect actual experimental data.
Automation and Robotics in Chemical Research
The integration of automation and robotics into chemical research has revolutionized the way experiments are designed, executed, and analyzed. wikipedia.org These technologies offer unparalleled levels of precision, throughput, and reproducibility, while also enhancing safety by minimizing human exposure to hazardous materials. helgroup.comrsc.org In the study of this compound, automated platforms can play a crucial role in both its synthesis and characterization.
Automated synthesis platforms can perform complex, multi-step reactions with minimal human intervention. nih.gov For the synthesis of this compound or its derivatives, a robotic system can be programmed to handle the precise addition of reagents, control reaction conditions such as temperature and mixing, and perform in-process monitoring. helgroup.com This not only frees up researchers' time for more creative tasks but also ensures that reactions are performed consistently, leading to more reliable and reproducible results. rsc.org
Furthermore, robotic systems are integral to the high-throughput screening process mentioned earlier. wikipedia.org Automated liquid handlers can accurately dispense minute quantities of this compound solutions into microplates for screening assays. youtube.com The subsequent steps of the assay, including reagent addition, incubation, and data acquisition, can also be fully automated, enabling the screening of large compound libraries with high efficiency. helgroup.com
Table 2: Comparison of Manual vs. Automated Synthesis for a Hypothetical Multi-step Synthesis of a this compound Derivative.
| Parameter | Manual Synthesis | Automated Synthesis |
| Time per Synthesis | 2-3 days | 8-12 hours |
| Reproducibility (CV) | 10-15% | <5% |
| Reagent Consumption | High | Optimized (Low) |
| Potential for Human Error | High | Low |
| Data Logging | Manual | Automated & Comprehensive |
This table provides a generalized comparison and is not based on specific experimental data for the named compound.
Microfluidic Techniques for Reaction Optimization and Discovery
Microfluidic technology, often referred to as "lab-on-a-chip," offers a powerful platform for conducting chemical reactions in miniaturized environments. researchgate.net These devices utilize channels with dimensions on the micrometer scale, providing exquisite control over reaction parameters and enabling rapid analysis with minimal sample consumption. nih.gov For research involving this compound, microfluidics can accelerate reaction optimization and facilitate the discovery of new reaction pathways.
The high surface-area-to-volume ratio in microfluidic reactors allows for efficient heat and mass transfer, leading to faster reaction times and often higher yields compared to traditional batch methods. mdpi.com This is particularly advantageous for optimizing the synthesis of this compound, as a wide range of conditions can be screened in a short period. acs.org By varying flow rates and reactant concentrations, researchers can quickly map out the optimal conditions for a given transformation. researchgate.net
Microfluidic platforms are also well-suited for exploring novel chemistries. nih.govsinica.edu.tw The precise control offered by these systems allows for the investigation of reaction mechanisms in detail. For example, the formation of intermediates in the synthesis of this compound could be monitored in real-time using integrated analytical techniques. This capability can lead to new discoveries and a deeper understanding of the underlying chemical processes.
Table 3: Potential Advantages of Microfluidic Synthesis of a Hypothetical Derivative of this compound Compared to Batch Synthesis.
| Feature | Batch Synthesis | Microfluidic Synthesis |
| Reaction Volume | Milliliters to Liters | Nanoliters to Microliters |
| Heat & Mass Transfer | Often limited | Highly efficient |
| Reaction Time | Minutes to hours | Seconds to minutes |
| Safety | Higher risk with hazardous reagents | Improved safety due to small volumes |
| Process Control | Limited | Precise control over parameters |
| Reagent Consumption | High | Minimal |
This table presents a conceptual comparison and is not based on direct experimental data for the specified compound.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and materials discovery. engineering.org.cn These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, design novel synthetic routes, and even propose new molecules with desired properties. acs.orgmit.edu In the context of this compound, AI and ML can serve as powerful predictive and design tools.
Table 4: Illustrative Predictions by a Hypothetical Machine Learning Model for Derivatives of this compound.
| Derivative Structure | Predicted Property | Predicted Value | Confidence Score |
| 5-Amino-4-bromo-2-methoxy-N-phenylphenol | Solubility in DMSO (mg/mL) | 15.2 | 0.92 |
| 5-Amino-4-bromo-2-methoxy-6-methylphenol | pKa | 8.9 | 0.88 |
| This compound-N-acetyl | LogP | 2.1 | 0.95 |
This table is a conceptual illustration of the output from a predictive machine learning model and does not represent real data.
Future Directions and Emerging Research Areas for 5 Amino 4 Bromo 2 Methoxyphenol
Exploration of Unconventional Reactivity Patterns and Transformations
The multifunctionality of 5-Amino-4-bromo-2-methoxyphenol opens avenues for exploring reactivity patterns that go beyond standard transformations. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromine atom can lead to unique regioselectivity in electrophilic aromatic substitution reactions. Future research could focus on exploiting this inherent electronic bias to achieve novel functionalization at the C6 position, which is activated by both the amino and methoxy groups.
Furthermore, the presence of both an amine and a phenol (B47542) group allows for the investigation of intramolecular reactions. For instance, oxidative conditions could trigger intramolecular cyclization to form phenoxazine-type structures, which are of interest in medicinal chemistry and materials science. The palladium-catalyzed reaction of N-allyl-2-aminophenols, for example, can lead to functionalized dihydro-1,4-benzoxazines or engage in an intramolecular Diels-Alder reaction, highlighting the potential for complex heterocyclic synthesis from aminophenol scaffolds. nih.gov The exploration of dearomatization-rearomatization strategies, potentially initiated by oxidation of the aminophenol, could also unveil new synthetic pathways.
Unconventional reactivity could also be explored through photocatalysis. Visible-light-mediated halogenation of aromatic compounds has been demonstrated, and similar principles could be applied to further functionalize the this compound ring or to activate it towards novel coupling reactions. rsc.org The photocatalytic selective bromination of electron-rich aromatic compounds using greener bromine sources is an area that could be extended to the specific halogenation of this scaffold. rsc.orgresearchgate.net
Discovery of Novel Catalytic Systems for Selective Functionalization
The selective functionalization of the this compound scaffold is a key area for future research, and the development of novel catalytic systems will be paramount. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. While palladium catalysts are commonly used for such transformations, the exploration of more sustainable and cost-effective iron-catalyzed cross-coupling reactions of bromophenols with aryl Grignard reagents presents an attractive alternative. researchgate.net
The amino group is also a target for functionalization. Copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed, suggesting that similar site-selective C-N bond formations could be achievable on the this compound ring system with appropriate catalyst design. rsc.org The development of catalysts for regioselective C-H amination would be a significant advancement, allowing for the direct introduction of nitrogen-containing substituents without pre-functionalization.
Enzyme-catalyzed reactions offer a green and highly selective approach to functionalization. Enzymes like o-aminophenol oxidase, which catalyzes the conversion of o-aminophenols, could be engineered or screened for activity towards this compound. ontosight.ai Similarly, peroxidases and laccases have shown utility in the oxidation and coupling of phenolic compounds and could be applied to this scaffold for the synthesis of novel dimers and polymers. nih.gov
| Catalytic System | Potential Application for this compound |
| Iron-based catalysts | Cross-coupling reactions at the bromine position. researchgate.net |
| Copper(II) catalysts | Site-selective amination of the aromatic ring. rsc.org |
| Palladium pincer complexes | Catalytic C-H amination. |
| Engineered o-aminophenol oxidases | Selective oxidation and cyclization reactions. ontosight.ai |
| Photocatalysts (e.g., acridinium (B8443388) ions) | Visible-light-mediated functionalization. rsc.org |
Bio-inspired Synthesis and Derivatization Strategies
Nature often provides inspiration for the development of novel synthetic methodologies. The biosynthesis of various natural products involves highly selective enzymatic transformations of phenolic and amino-containing precursors. A bio-inspired approach to the derivatization of this compound could involve mimicking the action of enzymes like lysyl oxidase, which selectively oxidizes amine side chains. nih.gov This could lead to the generation of novel aldehyde-functionalized derivatives for further elaboration.
The self-assembly of amino acids and their derivatives into functional nanostructures is another area of bio-inspired research. beilstein-journals.orgnih.govnih.gov By appending peptide or other biocompatible moieties to the this compound core, it may be possible to create self-assembling systems with interesting properties for drug delivery or sensor applications.
Furthermore, the study of how organisms metabolize and detoxify halogenated aromatic compounds can provide insights into novel derivatization strategies. Biocatalytic systems, either using whole cells or isolated enzymes, could be developed for the stereoselective and regioselective modification of the this compound scaffold, offering a green alternative to traditional chemical methods.
Development of Multi-functional Materials Incorporating the Scaffold
The unique combination of functional groups in this compound makes it an attractive building block for the development of multi-functional materials. The amino and hydroxyl groups are known to impart redox activity and can be utilized in the synthesis of conductive polymers. The polymerization of aminophenols can lead to polyaniline-like materials with potentially enhanced properties due to the presence of the methoxy and bromo substituents. mdpi.com The electrical conductivity of such polymers could be tuned by controlling the polymerization conditions and the degree of halogenation.
The phenolic hydroxyl group also allows for the incorporation of this scaffold into epoxy resins or polycarbonates, potentially imparting flame retardant properties due to the presence of bromine. The development of novel monomers based on this compound for polymerization could lead to materials with a unique combination of thermal stability, conductivity, and chemical resistance.
Furthermore, the ability of aminophenols to form complexes with metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or gas storage properties. The specific substitution pattern of this compound could lead to MOFs with tailored pore sizes and functionalities.
| Material Type | Potential Role of this compound |
| Conductive Polymers | As a monomer for the synthesis of functionalized polyanilines. mdpi.comnih.govencyclopedia.pub |
| Flame Retardant Polymers | As a bromine-containing monomer for enhanced fire resistance. |
| Metal-Organic Frameworks (MOFs) | As a multitopic ligand for the construction of porous materials. |
| Chemosensors | As a recognition element for the detection of specific analytes. |
Advanced Multiscale Modeling and Simulation Approaches for Complex Systems
Computational modeling and simulation are powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced multiscale modeling can provide valuable insights into its behavior in complex systems.
Density functional theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reaction mechanisms of this molecule. acs.orgnih.govnih.govnih.gov This can help in understanding the regioselectivity of its reactions and in designing catalysts for its selective functionalization. For instance, computational models can predict the relative stabilities of intermediates in electrophilic aromatic substitution reactions, guiding the choice of reaction conditions to obtain a desired isomer. nih.gov
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at the interface of a material. This can be particularly useful for understanding the self-assembly of its derivatives into larger structures or for modeling the interaction of this molecule with a biological target. Coarse-grained molecular dynamics can be used to simulate larger systems and longer timescales, providing insights into the formation of polymeric materials or the dynamics of self-assembled nanostructures. acs.org By combining quantum mechanical calculations with classical simulations in a multiscale approach, a more complete picture of the properties and potential applications of this compound can be obtained.
| Modeling Technique | Application to this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. acs.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of self-assembly and interactions with other molecules. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties of derivatives. acs.org |
| Reaction Mechanism Generators | Exploration of potential reaction pathways and product formation. rsc.org |
Q & A
Q. What are the preferred synthetic routes for 5-Amino-4-bromo-2-methoxyphenol, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a phenolic precursor. A common approach includes:
Bromination : Electrophilic bromination of 2-methoxyphenol using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions to introduce the bromine substituent at the para position relative to the hydroxyl group .
Amination : Subsequent nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination via Buchwald-Hartwig coupling to introduce the amino group .
Q. Key Considerations :
- Regioselectivity : Bromination at the 4-position is influenced by the electron-donating methoxy group.
- Yield Optimization : Temperature control during nitration (≤ 0°C) minimizes side reactions like over-nitration .
- Catalyst Selection : Palladium-based catalysts improve amination efficiency but require inert atmospheres to prevent deactivation .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- HPLC-MS : Validates purity (>95%) and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232) .
- X-ray Crystallography : Resolves stereoelectronic effects of bromine and methoxy groups (e.g., bond angles and packing motifs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Impurity in Starting Materials : Trace metals in brominating agents (e.g., Br₂) can catalyze side reactions. Use HPLC-grade reagents and pre-purify precursors .
- Oxygen Sensitivity : The amino group is prone to oxidation; yields improve under nitrogen or argon atmospheres .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance amination kinetics but may stabilize intermediates undesirably. Compare results across solvents like THF, DCM, and MeCN .
Methodological Recommendation :
Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent) and apply ANOVA to identify statistically significant factors .
Q. What strategies optimize the compound’s stability in biological assays?
- pH Buffering : The phenolic hydroxyl group (pKa ~10) deprotonates in basic media, increasing solubility but reducing stability. Use phosphate buffers (pH 6–7) for aqueous solutions .
- Light Sensitivity : Bromine and amino groups make the compound photosensitive. Store solutions in amber vials and avoid UV light exposure during handling .
- Cryopreservation : Lyophilize the compound for long-term storage; reconstitute in DMSO for cell-based assays (≤1% v/v to avoid cytotoxicity) .
Q. How do structural modifications (e.g., substituent positions) affect its bioactivity?
Comparative studies with analogs reveal:
- Bromine at 4-position : Enhances lipophilicity and membrane permeability, critical for CNS-targeting drugs .
- Methoxy at 2-position : Steric hindrance reduces binding to cytochrome P450 enzymes, potentially lowering metabolic clearance .
- Amino Group : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites) but increases susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
